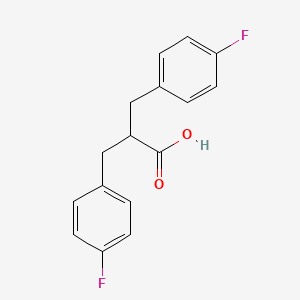
2-(4-氟苄基)-3-(4-氟苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" is a compound synthesized through reactions involving 4-fluorobenzaldehyde with other reactants. The compound is part of a broader class of chemicals studied for their molecular structure, synthesis methods, and physical and chemical properties. These studies provide insights into their potential applications in various fields, excluding drug usage and side effects.
Synthesis Analysis
The compound is synthesized through the reaction of 4-fluorobenzaldehyde with specific amino acids or alcohols in refluxing ethanol. The methods involve optimizing ground-state geometries and calculating vibrational wavenumbers, showcasing the detailed synthetic pathways and the accuracy of the theoretical models used in prediction (Ye et al., 2007; Ruan et al., 2009).
Molecular Structure Analysis
The structure of "2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" and related compounds have been confirmed using techniques such as 1H NMR, FTIR, and Raman spectroscopy. Density functional theory (DFT) and Hartree-Fock (HF) studies have provided insights into the vibrational spectra and molecular geometries, affirming the compound's structural integrity (Özbey et al., 2004).
Chemical Reactions and Properties
Studies have shown how "2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" reacts under various conditions, including its synthesis pathways and interactions with other compounds. These reactions underline the compound's versatility and potential as a precursor in further chemical synthesis (Szumigala et al., 2004).
Physical Properties Analysis
The physical properties, including vibrational spectra and optimized geometries, have been studied using a combination of experimental and theoretical methods. These studies highlight the compound's stability and reactivity, essential for understanding its behavior in various environments (Pallavi & Tonannavar, 2020).
Chemical Properties Analysis
The chemical properties of "2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" have been explored through its synthesis, characterization, and reactions. These properties are critical for assessing the compound's potential applications and for developing new synthetic routes and derivatives (Kollmar et al., 2003).
科学研究应用
振动光谱研究
- 实验和理论分析: 2-(4-氟苯甲醛基氨基)-3-(4-羟基苯基)丙酸 (4-FT) 被合成并使用核磁共振、傅里叶变换红外光谱和拉曼光谱进行分析。对其基态几何构型进行了优化,并计算了振动波数,从而揭示了其分子结构和相互作用的见解 (Song et al., 2007)。
抗癌活性
- 抗癌潜力: 一项研究探讨了2-(4-氟苯甲醛基)丙酸对Hela细胞系的抗癌活性。该化合物表现出显著的活性,表明其在癌症治疗中的潜力 (Ruan et al., 2009)。
化学合成与应用
- 合成中的保护基: 设计并合成了用于保护羟基的2-[(4-氟苯基)磺酰氧基]乙氧基羰基 (Fsec) 基团,使用4-氟苯甲醇。该基团在特定条件下表现稳定,展示了其在化学合成中的实用性 (Spjut et al., 2010)。
光物理研究
- 荧光特性: 对合成的荧光物质2-(4-氟苯基)丙-2-烯-腈 (DPF) 的光物理性质进行了研究。研究了其在不同溶剂中的行为,有助于理解荧光物质在不同介质中的应用 (Pannipara et al., 2015)。
酶反应
- 生物催化酯交换反应: 该化合物被用于生物催化酯交换反应,突显了其在区域选择性酰化和去酰化过程中的实用性,为有机化学和酶学研究做出了贡献 (Kumar et al., 2015)。
药物中间体合成
- 邻位异构体去除: 该化合物在药物中间体合成中起到了去除不需要的异构体的作用,展示了其在精细化药物生产过程中的实用性 (Fan, 1990)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c17-14-5-1-11(2-6-14)9-13(16(19)20)10-12-3-7-15(18)8-4-12/h1-8,13H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJWGFVMITUNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)

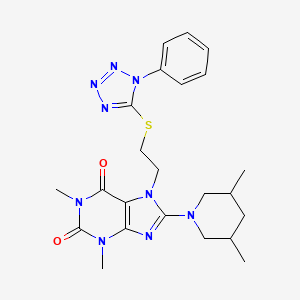
![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)
![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2493321.png)
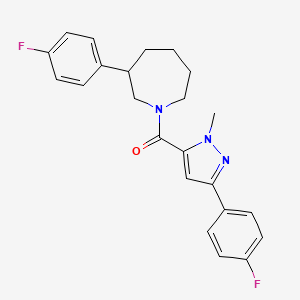
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)
![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)
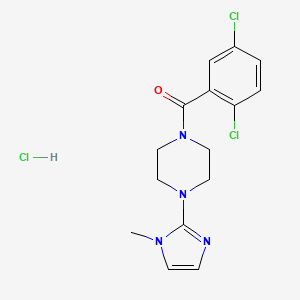
![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)
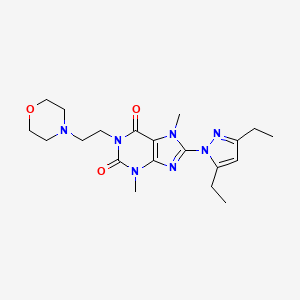
![2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2493336.png)